molecular formula C21H34ClNO3 B2657057 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 478785-24-9

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2657057
CAS No.: 478785-24-9
M. Wt: 383.96
InChI Key: MBUIBMQOFQVPEI-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexylphenoxy group and a dimethylmorpholino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Cyclohexylphenoxy Intermediate: This step involves the reaction of cyclohexylphenol with an appropriate halogenating agent to form the cyclohexylphenoxy intermediate.

    Attachment of the Propanol Backbone: The cyclohexylphenoxy intermediate is then reacted with an epoxide or a halohydrin to introduce the propanol backbone.

    Introduction of the Dimethylmorpholino Group: The final step involves the reaction of the intermediate with 2,6-dimethylmorpholine under suitable conditions to form the desired product.

    Hydrochloride Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may be used in studies involving cell signaling pathways or as a tool to investigate biological processes.

    Industry: The compound may be used in the production of specialty chemicals or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenoxyphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
  • 1-(4-Cyclohexylphenoxy)-3-(2,6-diethylmorpholino)propan-2-ol hydrochloride
  • 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylpiperidino)propan-2-ol hydrochloride

Uniqueness

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-cyclohexylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h8-11,16-18,20,23H,3-7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUIBMQOFQVPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3CCCCC3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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